Home > Products > Screening Compounds P10523 > 3-(4-chlorophenyl)-7-phenylpyrazolo[1,5-a]pyrimidine
3-(4-chlorophenyl)-7-phenylpyrazolo[1,5-a]pyrimidine -

3-(4-chlorophenyl)-7-phenylpyrazolo[1,5-a]pyrimidine

Catalog Number: EVT-5411710
CAS Number:
Molecular Formula: C18H12ClN3
Molecular Weight: 305.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

One of the provided papers describes a three-step, one-pot regioselective synthesis of highly substituted pyrazolo[1,5-a]pyrimidines assisted by KHSO4 in aqueous media under ultrasound irradiation. [] This method involves using readily available starting materials and proceeds through a series of reactions, including the formation of a 5-aminopyrazole intermediate. This intermediate then undergoes a cyclocondensation reaction with a suitable formylated active proton compound in the presence of KHSO4 under ultrasound irradiation, leading to the formation of the desired substituted pyrazolo[1,5-a]pyrimidine. []

Molecular Structure Analysis

A specific derivative of 3-(4-chlorophenyl)-7-phenylpyrazolo[1,5-a]pyrimidine, namely 6-(4-chlorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine (7c), underwent X-ray crystallographic study. [] This study provided detailed insights into the regioselectivity of the synthetic method and confirmed the structure of the compound. The crystal data revealed a triclinic crystal system with a P-1 space group. [] The study provided specific values for unit cell dimensions (a, b, c, α, β, γ) and other crystallographic parameters. []

Physical and Chemical Properties Analysis

    Pharmaceutical Development: Pyrazolo[1,5-a]pyrimidines have shown diverse biological activities, including anti-inflammatory, [, , ] anticancer, [, ] and antimicrobial properties. [] The synthesized compounds, including 3-(4-chlorophenyl)-7-phenylpyrazolo[1,5-a]pyrimidine and its derivatives, could be screened for these activities and potentially developed into novel pharmaceutical agents.

    Agrochemical Research: Given the known applications of pyrazolo[1,5-a]pyrimidine derivatives in fungicides, [, ] the synthesized compounds could be investigated for their potential use as agrochemicals. Their efficacy against various plant pathogens could be assessed to develop new strategies for crop protection.

4,7-dihydro-2-phenylpyrazolo[1,5-a]pyrimidin-7-one

Compound Description: This compound serves as a parent structure in a study investigating the anti-inflammatory properties of pyrazolo[1,5-a]pyrimidines. [] Various modifications were introduced to this structure to assess their impact on biological activity. []

Relevance: This compound shares the core pyrazolo[1,5-a]pyrimidine scaffold with 3-(4-chlorophenyl)-7-phenylpyrazolo[1,5-a]pyrimidine. The key difference lies in the absence of the 3-(4-chlorophenyl) and 7-phenyl substituents in the parent compound. []

4-Ethyl-4,7-dihydro-2-phenylpyrazolo[1,5-a]pyrimidin-7-one (3)

Compound Description: This compound exhibited the highest anti-inflammatory activity among the synthesized pyrazolo[1,5-a]pyrimidines, surpassing the potency of reference drugs phenylbutazone and indomethacin. [] Additionally, it demonstrated a favorable therapeutic index and lacked ulcerogenic activity, suggesting potential anti-ulcer properties. []

Relevance: This compound shares the core pyrazolo[1,5-a]pyrimidine scaffold with 3-(4-chlorophenyl)-7-phenylpyrazolo[1,5-a]pyrimidine and retains the 2-phenyl substituent. [] The introduction of an ethyl group at the 4-position contributes significantly to its enhanced anti-inflammatory activity. []

6-(4-chlorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine (7c)

Compound Description: This compound was synthesized as part of a study exploring a regioselective approach to substituted pyrazolo[1,5-a]pyrimidines using ultrasound irradiation. [] Its structure was confirmed through X-ray crystallography, providing insights into the reaction's regioselectivity. []

Relevance: This compound shares the core pyrazolo[1,5-a]pyrimidine scaffold with 3-(4-chlorophenyl)-7-phenylpyrazolo[1,5-a]pyrimidine and possesses the same 3-(4-chlorophenyl) substituent. [] Structural differences include a 2-methyl group and a 7-amino substituent instead of the 7-phenyl group. []

5-(p-Chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-one (63)

Compound Description: This compound is a potent hypoxanthine analog inhibitor of xanthine oxidase. [] It exhibits an ID50 of 0.21 μM, indicating strong inhibitory activity. []

Relevance: This compound and 3-(4-chlorophenyl)-7-phenylpyrazolo[1,5-a]pyrimidine belong to the same pyrazolo[1,5-a]pyrimidine class. [] The key difference lies in the position of the (4-chlorophenyl) substituent, which is at the 5-position in this compound, and the absence of the 7-phenyl group. []

3-Phenylpyrazolo[1,5-a]pyrimidines

Compound Description: This class of compounds, exemplified by compound 8 in the cited study, acts as potent antagonists of the human corticotropin-releasing factor-1 receptor. [] They served as initial leads in the development of novel antagonists with improved physicochemical properties. []

Relevance: This class of compounds shares the core pyrazolo[1,5-a]pyrimidine scaffold with 3-(4-chlorophenyl)-7-phenylpyrazolo[1,5-a]pyrimidine and possesses the 3-phenyl substituent. [] The key difference lies in the absence of the 7-phenyl substituent and the presence of various other substitutions in the reported analogs. []

3-pyridylpyrazolo[1,5-a]pyrimidines

Compound Description: This series of compounds (specifically compounds 15, 25-30, 34, and 35 in the study) represents a novel class of human corticotropin-releasing factor-1 receptor antagonists designed to improve upon the initial 3-phenylpyrazolo[1,5-a]pyrimidine leads. [] These compounds incorporate a weakly basic pyridine ring at the 3-position, aiming to reduce lipophilicity and enhance water solubility. []

Relevance: These compounds share the core pyrazolo[1,5-a]pyrimidine scaffold with 3-(4-chlorophenyl)-7-phenylpyrazolo[1,5-a]pyrimidine. [] The key distinction lies in the replacement of the 3-phenyl substituent with a 3-pyridyl moiety, a structural modification aimed at optimizing physicochemical properties and biological activity. []

2,5-dimethyl-3-(6-dimethyl-4-methylpyridin-3-yl)-7-dipropylaminopyrazolo[1,5-a]pyrimidine (NBI 30775/R121919)

Compound Description: This compound emerged as a lead candidate from the 3-pyridylpyrazolo[1,5-a]pyrimidine series, exhibiting potent antagonist activity at the human CRF1 receptor (Ki = 3.5 nM). [] It demonstrated efficacy in inhibiting CRF-stimulated cAMP production (IC50 = 50 nM) and ACTH release (IC50 = 20 nM). [] Possessing a logP value of 4.9 and high water solubility (>10 mg/mL), it showed favorable pharmacokinetic properties, including oral bioavailability and brain penetration in rats. [] Its in vivo efficacy in animal models of anxiety further supports its potential as a therapeutic agent. []

Relevance: This compound belongs to the 3-pyridylpyrazolo[1,5-a]pyrimidine series, sharing the core pyrazolo[1,5-a]pyrimidine scaffold with 3-(4-chlorophenyl)-7-phenylpyrazolo[1,5-a]pyrimidine. [] The key distinction lies in the specific substitutions on the pyrimidine and pyridine rings, illustrating the impact of structural modifications on potency, physicochemical properties, and ultimately, therapeutic potential. []

Properties

Product Name

3-(4-chlorophenyl)-7-phenylpyrazolo[1,5-a]pyrimidine

IUPAC Name

3-(4-chlorophenyl)-7-phenylpyrazolo[1,5-a]pyrimidine

Molecular Formula

C18H12ClN3

Molecular Weight

305.8 g/mol

InChI

InChI=1S/C18H12ClN3/c19-15-8-6-13(7-9-15)16-12-21-22-17(10-11-20-18(16)22)14-4-2-1-3-5-14/h1-12H

InChI Key

KXEGUOIOCDODGH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=NC3=C(C=NN23)C4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=CC=NC3=C(C=NN23)C4=CC=C(C=C4)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.